7-Deaza-2'-deoxyguanosine
説明
Molecular Composition and IUPAC Designation
7-Deaza-2'-deoxyguanosine (C$${11}$$H$${14}$$N$$4$$O$$4$$) is a modified nucleoside analog in which the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom. Its IUPAC name is 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one , reflecting its pyrrolopyrimidine core and deoxyribose sugar moiety. The molecular weight is 266.25 g/mol, with a SMILES string of C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=C(NC3=O)N)CO)O.
Table 1: Molecular properties of this compound
| Property | Value |
|---|---|
| Molecular formula | C$${11}$$H$${14}$$N$$4$$O$$4$$ |
| Molecular weight | 266.25 g/mol |
| IUPAC name | 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
| CAS Registry Number | 86392-75-8 |
Comparative Structural Analysis with Canonical 2'-Deoxyguanosine
The canonical 2'-deoxyguanosine (C$${10}$$H$${13}$$N$$5$$O$$4$$) features a purine ring with nitrogen atoms at positions 1, 3, 7, and 9. In contrast, this compound replaces N7 with a carbon atom, converting the purine into a pyrrolo[2,3-d]pyrimidine system. This substitution eliminates the hydrogen-bond acceptor at position 7, flattening the major groove of DNA and reducing base-stacking interactions.
Table 2: Structural comparison of 2'-deoxyguanosine and this compound
| Feature | 2'-Deoxyguanosine | This compound |
|---|---|---|
| Core structure | Purine | Pyrrolo[2,3-d]pyrimidine |
| Nitrogen at position 7 | Present | Replaced by carbon |
| Major groove geometry | Pronounced | Diminished |
| Base-stacking potential | High | Reduced |
The 7-deaza modification also alters the electronic environment of the nucleobase. The absence of N7 reduces electron density in the major groove, which impacts interactions with proteins and enzymes that recognize guanine-rich regions.
Tautomeric Forms and Electronic Configuration
The pyrrolo[2,3-d]pyrimidine core of this compound exhibits tautomerism, though its equilibrium favors the canonical lactam form (4-oxo) over enol tautomers due to aromatic stabilization. The electronic configuration differs from canonical deoxyguanosine in two key ways:
- Reduced basicity : The lack of N7 eliminates a potential protonation site, lowering the pKa of the nucleobase.
- Altered π-electron distribution : The carbon at position 7 increases electron density in the five-membered ring, enhancing stacking interactions with adjacent pyrimidines.
Figure 1: Tautomeric forms of this compound
Canonical lactam form (4-oxo) Rare enol tautomer (4-hydroxy)
O OH
|| ||
C7–C6–N1–C2 C7–C6–N1–C2
The stability of the lactam form is reinforced by intramolecular hydrogen bonding between the 4-oxo group and the 2-amino group. This tautomeric preference ensures Watson-Crick base pairing with cytosine remains intact, making this compound compatible with enzymatic incorporation into DNA.
特性
IUPAC Name |
2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCLMNDDPTZJHQ-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=C(NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501006781 | |
| Record name | 7-(2-Deoxypentofuranosyl)-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86392-75-8 | |
| Record name | 7-Deaza-2′-deoxyguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86392-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Deaza-2'-deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086392758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(2-Deoxypentofuranosyl)-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DEAZA-2'-DEOXYGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7668FG8W4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Core Heterocycle Synthesis
The pyrolo[2,3-d]pyrimidine core of this compound is typically constructed via cyclization reactions. A common precursor, 4-chloro-5-nitro-2-aminopyrimidine, undergoes reductive cyclization with α-keto esters under acidic conditions to form the 7-deazaguanine base. Key steps include:
-
Nitro group reduction : Catalytic hydrogenation or sodium dithionite-mediated reduction converts the nitro group to an amine.
-
Cyclization : Heating with ethyl glyoxylate in acetic acid yields the tricyclic structure.
This method achieves a 65–78% yield, with purity dependent on recrystallization from ethanol-water mixtures.
Glycosylation Strategies
Coupling the deazaguanine base to a protected 2'-deoxyribose sugar is critical. The Hilbert-Johnson reaction is widely employed, utilizing:
-
Sugar protection : 3',5'-O-Tetraisopropyldisiloxane (TIPDS) groups block hydroxyls, preventing undesired side reactions.
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Activators : N,O-Bis(trimethylsilyl)acetamide (BSA) silylates the base, enhancing nucleophilicity.
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Coupling conditions : Trimethylsilyl triflate (TMSOTf) in anhydrous acetonitrile at 60°C for 24 hours achieves glycosidic bond formation.
Post-glycosylation, TIPDS groups are removed using tetrabutylammonium fluoride (TBAF), yielding the free nucleoside with >90% purity after silica gel chromatography.
Halogenation and Functionalization
C7 Halogenation
Introducing halogens at the C7 position enhances stability and enables downstream functionalization. A patented method describes:
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Iodination : Treating this compound with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 50°C for 6 hours.
-
Bromination : Using pyridinium tribromide in dichloromethane at 0°C for 2 hours.
| Halogen | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| I | NIS | DMF, 50°C, 6h | 82 |
| Br | Pyridinium tribromide | CH₂Cl₂, 0°C, 2h | 75 |
Halogenated derivatives are purified via reverse-phase HPLC (C18 column, 10–40% acetonitrile/water gradient).
Palladium-Catalyzed Cross-Coupling
The C7 position undergoes Suzuki-Miyaura couplings for aryl/alkynyl group introduction:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃
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Solvent : Dioxane/H₂O (4:1)
-
Temperature : 80°C, 12 hours
This method enables diverse functionalization, with yields ranging from 60–85% depending on the boronic acid partner.
Triphosphate Synthesis for Sequencing Applications
This compound-5'-triphosphate (dGTP) is synthesized via the Ludwig-Eckstein method :
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Phosphorylation : Reacting the nucleoside with POCl₃ in trimethyl phosphate at −10°C.
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Pyrophosphate addition : In situ reaction with tributylammonium pyrophosphate.
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Purification : Anion-exchange chromatography (DEAE Sephadex A-25, linear NH₄HCO₃ gradient).
Triphosphate incorporation into DNA reduces band compression in Sanger sequencing by minimizing secondary structures.
Industrial-Scale Production
Large-scale synthesis optimizes cost and yield:
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Continuous flow chemistry : Microreactors reduce reaction times for glycosylation (4 hours vs. 24 hours batch).
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Crystallization control : Anti-solvent addition (heptane to ethanol) ensures high-purity nucleoside (>99.5%).
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Waste minimization : Solvent recovery systems reclaim >90% of acetonitrile and DMF.
Analytical Characterization
Critical quality control metrics include:
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HPLC : Purity assessed using a Zorbax SB-C18 column (4.6 × 150 mm, 5 μm), 0.1 M TEAA buffer (pH 7.0)/MeOH gradient.
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Mass spectrometry : ESI-MS confirms molecular weight (Calcd. for C₁₁H₁₄N₄O₄: 266.25; Found: 266.23).
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NMR : ¹H NMR (DMSO-d₆) shows characteristic H8 singlet at δ 8.15 ppm and H1' doublet at δ 6.30 ppm.
Challenges and Solutions
Stereochemical Control
The β-anomer predominates (>95%) due to:
化学反応の分析
Types of Reactions: 7-Deaza-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nucleobase, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, such as halogenation, to introduce different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents for iodination, palladium catalysts for cross-coupling reactions, and various solvents like dichloromethane and acetonitrile .
Major Products: The major products formed from these reactions include iodinated derivatives, cross-coupled products with aromatic side chains, and other modified nucleosides .
科学的研究の応用
Polymerase Chain Reaction (PCR)
The incorporation of 7-deaza-2'-deoxyguanosine (often referred to as deaza-dGTP) into PCR reactions has been shown to significantly enhance the amplification of GC-rich sequences. Studies demonstrate that:
- Improved Amplification : The addition of deaza-dGTP allows for the generation of full-length PCR products from difficult templates, such as the human p16 INK4A promoter and HUMARA exon 1, which are characterized by high GC content .
- Enhanced Readability : PCR products amplified with deaza-dGTP yield more readable sequences, making it easier to analyze genetic material from degraded or low-quality samples .
Sequencing Reactions
This compound has also been utilized in sequencing applications:
- Reduction of Migration Anomalies : The use of deaza-dGTP helps mitigate issues such as band compression and migration anomalies during sequencing, which are common when working with GC-rich sequences .
- Routine Laboratory Use : Many laboratories have adopted deaza-dGTP as a standard component in sequencing reactions to enhance accuracy and reliability .
Genomic Studies
Recent research has explored the role of this compound in genomic modifications:
- Noncanonical Nucleotide Incorporation : Certain phages have been found to completely replace standard deoxyguanosine with modified bases like 2'-deoxyinosine and 2'-deoxy-7-amido-7-deazaguanosine (dADG). This substitution can affect the stability and functionality of viral genomes .
- Biosynthetic Pathways : Investigations into the biosynthetic pathways of these noncanonical bases have revealed insights into their potential applications in synthetic biology and virology .
Comparative Data Table
Case Studies
-
PCR Amplification Case Study :
- Research demonstrated that incorporating this compound into PCR reactions allowed for successful amplification from microdissected human tissues where traditional methods failed due to low DNA quality. This advancement is crucial for genetic studies involving limited samples.
-
Viral Genomics Case Study :
- A study on fletcherviruses revealed that these viruses replace dG with 2'-deoxyinosine completely, while firehammerviruses substitute it with dADG. This finding highlights the adaptability of viral genomes and opens avenues for further research into viral evolution and potential therapeutic targets .
作用機序
The mechanism of action of 7-Deaza-2’-deoxyguanosine involves its incorporation into DNA or RNA, where it can affect the stability and conformation of the nucleic acid duplex. The compound can form stable base pairs with cytosine, similar to guanine, but with altered electronic properties due to the absence of the nitrogen atom at the seventh position. This modification can influence the binding of proteins and other molecules to the nucleic acid, thereby affecting various biological processes .
類似化合物との比較
Thermodynamic and Structural Impacts
- Duplex Stability: 7-Deaza-dG destabilizes Watson-Crick base pairs by 1–2°C due to reduced hydrogen bonding but stabilizes Hoogsteen pairing in triplex structures . Halogenated derivatives (e.g., 7-I-7-Deaza-dG) increase duplex Tm by 5–8°C via hydrophobic groove interactions, outperforming non-halogenated analogs .
- Metal Ion Interactions: 7-Deaza-dG facilitates silver ion coordination in DNA metallization, enabling stable metal-mediated base pairs (e.g., Ag⁺-7-Deaza-dG:dC) for nanotechnology applications .
Research Findings and Clinical Relevance
- Therapeutic Potential: 6-Thio-7-Deaza-dGTP inhibits telomerase activity in cancer cells, showing promise in preclinical models of leukemia and solid tumors . 7-Deaza-dG-modified inhibitory oligonucleotides (INH-ODNs) suppress TLR7/9 signaling, offering a platform for autoimmune disease therapeutics .
Limitations :
生物活性
7-Deaza-2'-deoxyguanosine (7dG) is a modified nucleoside that has garnered significant interest in molecular biology and medicinal chemistry due to its unique properties and biological activities. This article explores its biological activity, focusing on its applications in PCR amplification, telomerase inhibition, and potential therapeutic uses.
Overview of this compound
This compound is an analog of deoxyguanosine where the nitrogen atom at the 7-position of the guanine base is replaced with a carbon atom. This modification alters the base-pairing properties and stability of DNA, making it a valuable tool in various biochemical applications.
1. PCR Amplification
One of the most notable applications of this compound is in polymerase chain reaction (PCR) amplification, particularly for GC-rich sequences. The presence of high guanine-cytosine (GC) content in certain DNA regions can lead to difficulties in amplification due to strong base-base interactions that create superstructures.
Research Findings:
- The addition of this compound significantly improves the yield and quality of PCR products derived from GC-rich templates such as the human p16INK4A promoter and HUMARA exon 1 .
- In experiments, the use of 7dG allowed researchers to obtain full-length PCR products even from low-quality DNA samples, which are often problematic in standard PCR protocols .
2. Telomerase Inhibition
This compound has also been identified as an inhibitor of telomerase activity. Telomerase is an enzyme that adds nucleotide sequences to the ends of chromosomes, allowing cancer cells to replicate indefinitely.
Mechanism:
- The incorporation of 7dG into telomeric DNA can disrupt the normal function of telomerase, leading to telomere shortening and eventual cell senescence or apoptosis in cancer cells .
3. Antiviral and Anticancer Properties
Recent studies have evaluated the potential antiviral and anticancer activities of this compound derivatives. For instance, fluorinated variants have shown promise as antikinetoplastid agents, targeting diseases caused by kinetoplastida parasites .
Case Study 1: PCR Efficiency Improvement
A study demonstrated that incorporating this compound into PCR reactions led to a marked increase in amplification efficiency for GC-rich regions compared to standard deoxyguanosine. This enhancement was particularly evident when using low amounts of degraded DNA .
Case Study 2: Telomerase Activity Inhibition
In vitro assays showed that this compound effectively inhibited telomerase activity in various cancer cell lines, resulting in reduced cell proliferation and increased apoptosis rates .
Comparative Data Table
| Property | This compound | Deoxyguanosine |
|---|---|---|
| Base Pairing Stability | Weaker due to modification | Strong |
| PCR Amplification Efficiency | High for GC-rich sequences | Low for GC-rich |
| Telomerase Inhibition | Yes | No |
| Antiviral Activity | Potentially active | Limited |
Q & A
Q. Can 7-deaza-dGTP enable synthesis of fully modified DNA for synthetic biology?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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